3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Description
Chemical Structure: The compound features an azetidine ring (a four-membered saturated heterocycle) substituted with a benzyl group at the 3-position. The benzyl group carries a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The hydrochloride salt enhances solubility and stability .
Molecular Formula: C₁₁H₁₃ClF₃NO Molecular Weight: 267.68 g/mol CAS Number: 1354961-96-8 SMILES: FC(Oc1ccccc1CC1CNC1)(F)F.Cl Key Properties:
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMSWYAVCERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-49-7 | |
| Record name | Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to an azetidine ring. This structure enhances its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C11H12F3NO·HCl
- Molecular Weight : Approximately 251.68 g/mol
- CAS Number : 1354961-96-8
The mechanism of action of this compound involves its interaction with specific biological targets. The trifluoromethoxy group increases the lipophilicity of the compound, facilitating its penetration through lipid membranes and interaction with intracellular proteins and enzymes. The azetidine ring may enhance binding affinity and specificity towards various molecular targets, contributing to its pharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| In vitro Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent . |
| Anticancer Activity Assessment | Tested on specific cancer cell lines | Indicated reduced proliferation in cultured cells, warranting further investigation into its mechanisms . |
| Mechanism Exploration | Investigated interactions with cellular targets | Enhanced lipophilicity attributed to the trifluoromethoxy group aids in membrane penetration . |
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other azetidine derivatives but possesses unique properties due to the trifluoromethoxy substitution. This distinction may contribute to enhanced biological activities compared to structurally related compounds .
Table: Comparison of Azetidine Derivatives
| Compound | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride | Structure | Antimicrobial |
| Other azetidine derivatives | Varies | Limited data on biological activity |
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural Analogues with Azetidine Core
3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
- Molecular Formula : C₃H₇ClFN
- Molecular Weight : 123.55 g/mol
- Key Differences :
3-Methylazetidine Hydrochloride (CAS 935669-28-6)
- Molecular Formula : C₄H₁₀ClN
- Molecular Weight : 107.58 g/mol
- Key Differences :
Analogues with Trifluoromethoxy/Aromatic Substitutions
3-(Trifluoromethoxy)azetidine Hydrochloride (CAS 1803590-72-8)
- Molecular Formula: C₄H₆ClF₃NO
- Molecular Weight : 191.58 g/mol
- Applications: Study of conformational effects in fluorinated heterocycles .
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine Hydrochloride (CID 16780150)
- Molecular Formula: C₁₁H₁₂F₃NO·HCl
- Key Differences :
3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride (CAS 1203683-17-3)
- Molecular Formula : C₁₀H₁₁ClF₃N
- Key Differences: Trifluoromethyl (-CF₃) substituent instead of trifluoromethoxy (-OCF₃). Applications: Development of protease inhibitors .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | *logP | Aqueous Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound (CAS 1354961-96-8) | 267.68 | ~3.2 | Low | -OCF₃ (meta), benzyl |
| 3-Fluoroazetidine HCl (CAS 617718-46-4) | 123.55 | ~0.5 | High | -F |
| 3-(Trifluoromethoxy)azetidine HCl (CAS 1803590-72-8) | 191.58 | ~1.8 | Moderate | -OCF₃ (on azetidine) |
| 3-(3-(Trifluoromethyl)phenyl)azetidine HCl (CAS 1203683-17-3) | 249.65 | ~2.9 | Low | -CF₃ (meta) |
*logP values estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
